molecular formula C9H6BrFN2 B2885429 7-Bromo-5-fluoroisoquinolin-1-amine CAS No. 1547775-93-8

7-Bromo-5-fluoroisoquinolin-1-amine

Cat. No.: B2885429
CAS No.: 1547775-93-8
M. Wt: 241.063
InChI Key: IPZBNIMYZJNXLD-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoroisoquinolin-1-amine is a heterocyclic compound with the molecular formula C9H6BrFN2. It is a derivative of isoquinoline, characterized by the presence of bromine and fluorine atoms at the 7th and 5th positions, respectively, and an amine group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-fluoroisoquinolin-1-amine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of isoquinoline derivatives, followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-fluoroisoquinolin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinolines, which can be further utilized in the synthesis of complex organic molecules .

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluoroisoquinolin-1-amine and its derivatives involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, some derivatives may inhibit key enzymes involved in cancer cell proliferation, thereby exerting anticancer activity .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-5-fluoroisoquinolin-1-amine is unique due to the combined presence of bromine and fluorine atoms, which can enhance its reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

7-bromo-5-fluoroisoquinolin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-5-3-7-6(8(11)4-5)1-2-13-9(7)12/h1-4H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZBNIMYZJNXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CC(=C2)Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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